An In-depth Technical Guide to the Chemical Properties of 4-Acetamidobenzyl Chloride
An In-depth Technical Guide to the Chemical Properties of 4-Acetamidobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetamidobenzyl chloride, also known as N-(4-(chloromethyl)phenyl)acetamide, is a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines an acetamido group, which can modulate solubility and biological interactions, with a reactive benzyl chloride moiety, a key functional group for alkylation reactions. This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Acetamidobenzyl chloride, including its structural characteristics, physical constants, and safety information. While detailed experimental protocols for this specific molecule are not extensively documented in publicly available literature, this guide outlines general methodologies for its synthesis, purification, and analysis based on established principles of organic chemistry. Furthermore, this document explores its expected reactivity and potential applications in the development of novel compounds.
Chemical and Physical Properties
4-Acetamidobenzyl chloride is a solid at room temperature with a melting point in the range of 151-154°C.[1] The presence of both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide C=O) suggests the potential for intermolecular interactions influencing its physical properties.
Structural and Identifying Information
| Property | Value | Reference |
| IUPAC Name | N-(4-(chloromethyl)phenyl)acetamide | |
| Synonyms | 4-Acetamidobenzyl chloride | |
| CAS Number | 54777-65-0 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO | [1][3] |
| Molecular Weight | 183.64 g/mol | [1] |
| MDL Number | MFCD00060282 |
Physical Properties
| Property | Value | Reference |
| Melting Point | 151-154 °C | [1] |
| Appearance | Solid (form not specified) |
Solubility
Reactivity and Stability
The reactivity of 4-Acetamidobenzyl chloride is primarily dictated by the benzyl chloride functional group. Benzyl chlorides are known to be effective alkylating agents, susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the resulting benzylic carbocation is stabilized by resonance with the aromatic ring.
The acetamido group at the para position is an ortho-, para-directing group and can influence the reactivity of the benzyl chloride moiety through electronic effects. It is an activating group, which may enhance the rate of nucleophilic substitution at the benzylic carbon.
The compound is likely to be sensitive to moisture and strong nucleophiles, which can lead to hydrolysis or substitution reactions. Stability under various conditions, such as temperature and pH, has not been extensively documented.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 4-Acetamidobenzyl chloride are scarce. The following sections provide generalized methodologies based on standard organic chemistry techniques for similar compounds.
Synthesis
A plausible synthetic route to 4-Acetamidobenzyl chloride would involve the chlorination of 4-methylacetanilide. This could potentially be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) with a radical initiator or sulfuryl chloride (SO₂Cl₂).
General Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of 4-Acetamidobenzyl chloride.
Purification
Purification of the crude product would likely involve recrystallization from a suitable solvent system or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and its impurities. For column chromatography, a silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) would be a logical starting point.
Analytical Methods
The structure and purity of 4-Acetamidobenzyl chloride would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the benzyl chloride group, the methyl protons of the acetamido group, and the amide proton. ¹³C NMR would provide information on the number and types of carbon atoms present.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H and C=C bonds of the aromatic ring, and the C-Cl bond.
Reaction Mechanisms
As an alkylating agent, 4-Acetamidobenzyl chloride is expected to participate in nucleophilic substitution reactions. A common example would be the reaction with an amine to form a secondary amine, a key step in the synthesis of more complex molecules.
Generalized Nucleophilic Substitution (SN2) Reaction:
Caption: A generalized diagram of an SN2 reaction involving 4-Acetamidobenzyl chloride.
Potential Applications
Given its structure, 4-Acetamidobenzyl chloride is a promising building block for the synthesis of a variety of organic molecules. Its potential applications include:
-
Pharmaceutical Intermediates: The acetamido group is present in many pharmaceuticals, and the benzyl chloride moiety allows for the introduction of this scaffold into larger, more complex molecules with potential biological activity.[2]
-
Chemical Intermediates: It can be used in the synthesis of other fine chemicals and specialty materials.[2]
Safety and Handling
4-Acetamidobenzyl chloride is classified as an irritant.[1] It may cause an allergic skin reaction, serious eye irritation, and severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Acetamidobenzyl chloride is a potentially valuable, yet under-documented, chemical intermediate. This guide has summarized the available data on its chemical and physical properties and provided a framework for its synthesis, purification, and reactivity based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in various synthetic applications, particularly in the realm of drug discovery and development. The lack of extensive, specific experimental data highlights an opportunity for further investigation into the chemistry of this versatile molecule.












